molecular formula C5HBrF3N B2740668 3-Bromo-2,4,6-trifluoropyridine CAS No. 41404-67-5

3-Bromo-2,4,6-trifluoropyridine

Cat. No.: B2740668
CAS No.: 41404-67-5
M. Wt: 211.969
InChI Key: SPKNJYDIRCHCHG-UHFFFAOYSA-N
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Description

3-Bromo-2,4,6-trifluoropyridine (CAS: 41404-67-5) is a halogenated pyridine derivative with the molecular formula C₅HBrF₃N and a molecular weight of 211.97 g/mol . This compound features a bromine atom at the 3-position and fluorine atoms at the 2-, 4-, and 6-positions on the pyridine ring. Its structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity.

Properties

IUPAC Name

3-bromo-2,4,6-trifluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3N/c6-4-2(7)1-3(8)10-5(4)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKNJYDIRCHCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4,6-trifluoropyridine typically involves the bromination and fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with bromine sources under controlled conditions . The reaction conditions often require the use of solvents such as acetonitrile or dichloromethane and may involve catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of 3-Bromo-2,4,6-trifluoropyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,6-trifluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines in solvents such as DMF or DMSO.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Bromo-2,4,6-trifluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,6-trifluoropyridine is largely dependent on its ability to interact with various molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in synthetic chemistry and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 3-Bromo-2,4,6-trifluoropyridine and structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Safety Data
3-Bromo-2,4,6-trifluoropyridine C₅HBrF₃N 211.97 Br (3), F (2,4,6) High reactivity in cross-coupling; used in drug discovery Limited data; inferred hazard from analogs
3-Bromo-2,6-difluoropyridine C₅H₂BrF₂N 193.98 Br (3), F (2,6) Intermediate for fluorinated pharmaceuticals; lower fluorine content reduces polarity Severe health hazard (HMIS III rating: 3); stable under fire conditions
5-Bromo-2-fluoropyridine C₅H₃BrFN 175.99 Br (5), F (2) Used in liquid crystals and OLED materials; lower molecular weight No specific safety data provided
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Br (3), Cl (2), CF₃ (6) Enhanced electrophilicity due to CF₃ group; agrochemical applications No ecological or safety data available
2-Amino-4-bromo-3,5,6-trifluoropyridine C₅H₂BrF₃N₂ 227.98 Br (4), F (3,5,6), NH₂ (2) Amino group introduces hydrogen-bonding capability; potential in medicinal chemistry No safety data reported

Structural and Functional Insights:

Substituent Effects on Reactivity :

  • The trifluoro substitution in 3-Bromo-2,4,6-trifluoropyridine increases electron withdrawal, enhancing the bromine atom’s susceptibility to nucleophilic substitution compared to difluoro analogs (e.g., 3-Bromo-2,6-difluoropyridine) .
  • Chloro and trifluoromethyl groups (e.g., in 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine) further modulate electronic properties, making these compounds suitable for diverse catalytic reactions .

Applications in Synthesis :

  • 3-Bromo-2,4,6-trifluoropyridine is preferred in fluorinated drug candidates due to its balanced lipophilicity and metabolic stability .
  • In contrast, 5-Bromo-2-fluoropyridine is leveraged in materials science for its optical properties .

Safety and Handling: While direct data for 3-Bromo-2,4,6-trifluoropyridine are scarce, analogs like 3-Bromo-2,6-difluoropyridine are classified as severe health hazards (HMIS III rating: 3), requiring PPE and ventilation .

Biological Activity

3-Bromo-2,4,6-trifluoropyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Bromo-2,4,6-trifluoropyridine has the molecular formula C5_5BrF3_3N. It features a pyridine ring with three fluorine atoms and one bromine atom, which significantly influence its chemical reactivity and interaction with biological targets. The presence of electronegative fluorine atoms enhances the compound's lipophilicity and alters membrane permeability, potentially increasing its biological activity.

The biological activity of 3-Bromo-2,4,6-trifluoropyridine can be attributed to several mechanisms:

  • Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing interactions with various biological targets.
  • Covalent Bond Formation : The trifluoromethyl group may facilitate covalent bonding with nucleophilic residues in proteins, leading to modulation of enzymatic activity.
  • Receptor Binding : The compound may exhibit binding affinity towards specific receptors or enzymes due to the combined effects of the bromine and fluorine substituents.

Antimicrobial Properties

Research indicates that compounds similar to 3-Bromo-2,4,6-trifluoropyridine often exhibit antimicrobial properties. For instance, halogenated pyridine derivatives have been shown to possess significant antibacterial and antifungal activities. Preliminary studies suggest that 3-Bromo-2,4,6-trifluoropyridine may also demonstrate similar effects against a range of pathogens.

Anticancer Activity

Studies on related compounds have indicated potential anticancer properties. For example, certain fluorinated pyridine derivatives have been reported to inhibit cancer cell growth in various human cancer cell lines. The mechanism is thought to involve interference with cellular signaling pathways or direct cytotoxic effects on malignant cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of halogenated pyridines:

Data Table: Comparison of Biological Activities

Compound NameMolecular FormulaBiological ActivityReference
3-Bromo-2,4,6-trifluoropyridineC5_5BrF3_3NPotential antimicrobial and anticancer
4-Bromo-2,3,5-trifluoropyridineC5_5BrF3_3NAntimicrobial properties
T-1106 (Pyrazine derivative)-Antiviral against YFV
Pyrido[2,3-b]pyrazines-Cholinesterase inhibition

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